Methanone, di-2-quinolinyl-
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Overview
Description
Methanone, di-2-quinolinyl- is an organic compound with the molecular formula C19H12N2O and a molecular weight of 284.31 g/mol It is characterized by the presence of two quinolinyl groups attached to a central methanone moiety
Preparation Methods
The synthesis of Methanone, di-2-quinolinyl- involves the reaction of quinoline derivatives under specific conditions. One common method includes the use of quinoline and a suitable methanone precursor in the presence of a catalyst. The reaction typically requires controlled temperatures and may involve solvents such as methanol or ethanol . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methanone, di-2-quinolinyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinyl ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Methanone, di-2-quinolinyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of Methanone, di-2-quinolinyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of tyrosine kinases or disrupt DNA replication processes, contributing to its anticancer properties .
Comparison with Similar Compounds
Methanone, di-2-quinolinyl- can be compared with other quinoline derivatives, such as:
Quinolinyl methanone: Similar in structure but with variations in the substitution pattern on the quinoline rings.
Isoquinolinyl methanone: An isomeric form with the quinoline rings in different positions.
Quinoline-chalcone hybrids: Compounds that combine quinoline and chalcone moieties, often studied for their anticancer activities.
These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of Methanone, di-2-quinolinyl- in scientific research.
Properties
CAS No. |
58346-55-7 |
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Molecular Formula |
C19H12N2O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
di(quinolin-2-yl)methanone |
InChI |
InChI=1S/C19H12N2O/c22-19(17-11-9-13-5-1-3-7-15(13)20-17)18-12-10-14-6-2-4-8-16(14)21-18/h1-12H |
InChI Key |
GEADAXSXHKZLPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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